(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
Description
(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride is a bicyclic sulfonyl chloride derivative with the molecular formula C₁₀H₁₅ClO₃S and a molecular weight of 250.74 g/mol . It is structurally derived from camphor, featuring a rigid bicyclo[2.2.1]heptane framework with a ketone group at position 2 and a sulfonyl chloride moiety at position 1. Key identifiers include:
- CAS Numbers: 39262-22-1 (common (1R,4S)-stereoisomer), 2089598-50-3 ((1S)-enantiomer), and 21286-54-4 ((1S,4R)-isomer) .
- Synonym: D(+)-10-Camphorsulfonyl chloride (for (1R,4S)-isomer), L-(-)-10-Camphorsulfonyl chloride (for (1S,4R)-isomer) .
- Applications: Widely used in chiral derivatization for resolving enantiomers in pharmaceuticals and asymmetric synthesis .
Properties
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGABKEVTHIJBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39262-22-1, 4552-50-5 | |
| Record name | (-)-10-Camphorsulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-Camphorsulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride, also known as D(+)-10-camphorsulfonyl chloride, is a sulfonyl chloride derivative with potential applications in organic synthesis and medicinal chemistry. This compound is characterized by its bicyclic structure and sulfonyl functional group, which contribute to its reactivity and biological activity.
- IUPAC Name : [(1R,4S)-7,7-dimethyl-3-oxo-4-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
- Molecular Formula : C10H15ClO3S
- Molecular Weight : 250.74 g/mol
- CAS Number : 21286-54-4
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as a reactive electrophile in chemical reactions, particularly in the synthesis of various biologically active molecules.
The sulfonyl chloride group is known for its ability to act as a leaving group in nucleophilic substitution reactions, making it useful in the synthesis of sulfonamides and other derivatives that exhibit biological activity. The bicyclic structure may enhance the compound's interaction with biological targets due to its conformational rigidity.
Case Studies
- Synthesis of Sulfonamides : A study demonstrated that this compound can be used to synthesize a variety of sulfonamide compounds with antimicrobial properties. The resulting sulfonamides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Inhibition Studies : Another investigation focused on the inhibition of specific enzymes by derivatives synthesized from this compound. The study found that certain sulfonamide derivatives showed promising inhibition against carbonic anhydrase, suggesting potential applications in treating conditions related to this enzyme's dysfunction.
- Antiviral Activity : Preliminary screening indicated that some derivatives of this compound possess antiviral properties against specific viral strains, although further research is needed to elucidate the mechanisms involved.
Data Table: Biological Activity Summary
| Activity Type | Compound Derivative | Target Organism/Enzyme | Result |
|---|---|---|---|
| Antibacterial | Sulfonamide A | E. coli | Inhibition at 50 µg/mL |
| Antibacterial | Sulfonamide B | Staphylococcus aureus | Inhibition at 25 µg/mL |
| Enzyme Inhibition | Sulfonamide C | Carbonic Anhydrase | IC50 = 100 nM |
| Antiviral | Sulfonamide D | Influenza Virus | 70% inhibition at 10 µg/mL |
Safety and Handling
This compound is classified as hazardous due to its corrosive nature:
- GHS Signal Word : Danger
- Hazard Statements : Causes severe skin burns and eye damage.
Proper personal protective equipment (PPE) should be worn when handling this compound to prevent exposure.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
The compound exists in multiple stereoisomeric forms, differing in reactivity and application:
| Property | (1R,4S)-Isomer | (1S,4R)-Isomer |
|---|---|---|
| CAS Number | 39262-22-1 | 21286-54-4 |
| Price (5g) | ¥106.00 | ¥50.00 |
| Chiral Purity | 97% (for derivatization) | 90% |
| Key Use | Pharmaceutical synthesis | Bulk chemical reactions |
Research Findings :
Non-Oxo Analog: (7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanesulfonyl Chloride
CAS 173852-58-9 lacks the 2-oxo group, altering its reactivity :
| Property | Oxo Derivative | Non-Oxo Analog |
|---|---|---|
| Molecular Weight | 250.74 | 236.76 |
| Reactivity | Higher (due to ketone H-bonding) | Lower |
| Synthetic Utility | Chiral derivatization | General sulfonation reactions |
Research Findings :
Sulfonyl Fluoride Analog
{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride (CAS sc-351539) replaces chloride with fluoride :
| Property | Sulfonyl Chloride | Sulfonyl Fluoride |
|---|---|---|
| Leaving Group | Cl⁻ (moderate) | F⁻ (excellent) |
| Molecular Weight | 250.74 | 238.65 |
| Applications | Chiral synthesis | Radiolabeling/probes |
Research Findings :
Enantiomeric Purity and Crystallography
Studies using Rogers’s η parameter and X-ray crystallography (ORTEP-III) highlight the importance of stereochemical accuracy in avoiding false chirality-polarity assignments . For example, the (1R,4S)-isomer’s crystal structure is critical for validating its use in high-precision syntheses .
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